4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C6H7N3O. It features a triazole ring substituted with a cyclopropyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of 1,4-dioxane as a reaction solvent. The product can be precipitated by pouring the reaction mixture into aqueous hydrochloric acid, yielding the crude product in high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The triazole ring can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and protein functions. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, modulating their activity .
Comparison with Similar Compounds
- 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol
- 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid
- 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol
Comparison: 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The cyclopropyl group also imparts distinct steric and electronic properties, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
4-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXERIJHYHENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552459-54-7 |
Source
|
Record name | 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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